
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of 1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone is not detailed, related synthesis methods can be inferred from the provided papers. For instance, the synthesis of 4-trifluoromethyl 2-pyrones and pyridones through a Brønsted base-catalyzed Pechmann-type reaction is described, which involves the use of ethyl 4,4,4-trifluoroacetoacetate and could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction, and its spectral and geometrical data were predicted using density functional theory (DFT) . These methods could similarly be applied to determine the molecular structure of 1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone, but they do discuss the reactivity of structurally similar compounds. For instance, the reactivity of pyridine derivatives in forming co-crystals with 4-alkoxybenzoic acids through hydrogen bonding is detailed . This suggests that 1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone may also participate in similar hydrogen bonding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using experimental and theoretical approaches. For example, the vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties of a pyridine-containing compound were studied using FTIR, NMR, UV-Visible spectra, and DFT calculations . These techniques could be employed to analyze the physical and chemical properties of 1-(4-(Trifluoromethyl)pyridin-3-yl)ethanone.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Properties
- Synthesis of heterocyclic compounds derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has shown potential in antiviral activities against HSV1 and HAV-MBB, as well as cytotoxic properties (Attaby et al., 2006).
- New 1H-1,2,4-triazole derivatives containing pyridine units synthesized from 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibited antibacterial and plant growth regulatory activities (Liu et al., 2007).
- Synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone compounds demonstrated significant antimicrobial activity (Salimon et al., 2011).
Biological and Chemical Applications
- Fluoro-Boron complexes, using ligands including 1-(pyridin-2-yl)ethanone, have been synthesized for their fungicidal and bactericidal properties (Saxena & Singh, 1994).
- Quantum mechanical modeling of derivatives including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl) ethanone has been conducted to study their structural, vibrational, and reactivity properties (Cataldo et al., 2014).
- Innovative nicotinonitriles with pyrene or fluorene moieties, synthesized through reactions involving 1-(pyren-1-yl)ethanone, have potential applications in materials science due to their photophysical properties (Hussein et al., 2019).
Safety and Hazards
The compound has been classified as having the following hazard statements: H302, H315, H319, H335 . This indicates that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, precautions should be taken to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Mécanisme D'action
Target of Action
It is known to be a useful building block in the synthesis of fine chemicals, research chemicals, and other versatile compounds .
Mode of Action
It has been shown to be useful in reactions involving nucleophilic substitution, electrophilic addition, nucleophilic aromatic substitution, and coupling reactions .
Result of Action
Its utility in various chemical reactions suggests that it may have diverse effects depending on the context of its use .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-4-12-3-2-7(6)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZUPPNZLYDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676419 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone | |
CAS RN |
955997-27-0 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



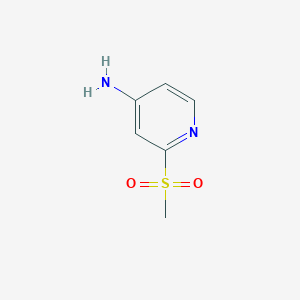
![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)
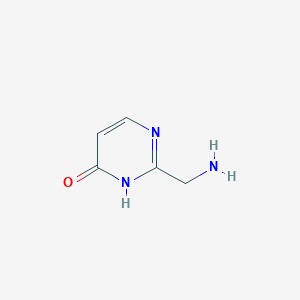
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

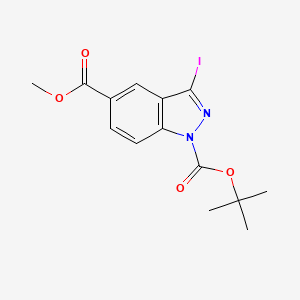
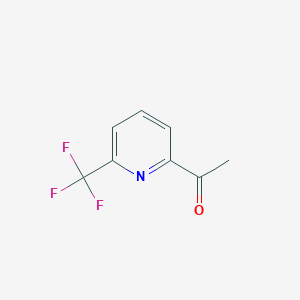
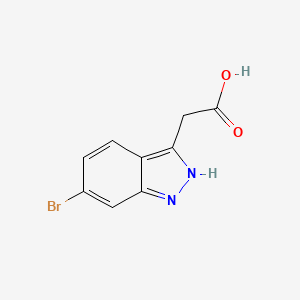
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)